2,3-Dichloro-5-fluoropyridin-4-amine
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Overview
Description
2,3-Dichloro-5-fluoropyridin-4-amine is a halogenated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of chlorine and fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine, followed by fluorination using reagents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide . The reaction is carried out at elevated temperatures, typically around 145°C to 190°C, to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-fluoropyridin-4-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride in solvents such as dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typical for Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with amines can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,3-Dichloro-5-fluoropyridin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .
Comparison with Similar Compounds
- 2,3,5-Trichloropyridine
- 2,3-Difluoropyridine
- 4-Amino-2,6-dichloropyridine
Comparison: Compared to its analogs, 2,3-Dichloro-5-fluoropyridin-4-amine offers a unique combination of electronic properties due to the presence of both chlorine and fluorine atoms. This dual halogenation can enhance its reactivity and binding interactions in various applications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C5H3Cl2FN2 |
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Molecular Weight |
180.99 g/mol |
IUPAC Name |
2,3-dichloro-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C5H3Cl2FN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10) |
InChI Key |
JWVHMXFGNHENFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)F |
Origin of Product |
United States |
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